molecular formula C19H19NO5 B613393 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid CAS No. 159610-93-2

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid

Cat. No.: B613393
CAS No.: 159610-93-2
M. Wt: 341,36 g/mole
InChI Key: YFWAFELGMGZCHL-KRWDZBQOSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid is an Fmoc-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino functionality, enabling selective deprotection under mild basic conditions. The compound’s structure features a methoxy substituent on the β-carbon of the propanoic acid backbone, distinguishing it from other amino acid analogs. Its chiral (S)-configuration ensures compatibility with biological systems, making it valuable for constructing peptides with defined stereochemistry .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-24-11-17(18(21)22)20-19(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWAFELGMGZCHL-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673994
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-methyl-L-serine
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Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159610-93-2
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-methyl-L-serine
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Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-methyl-L-serine
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Record name (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanoic acid
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Preparation Methods

Methylation of L-Serine Derivatives

L-Serine is methylated at the β-hydroxyl group using methyl iodide or dimethyl sulfate under basic conditions:

L-Serine+CH3INaH, DMF3-Methoxy-L-alanine(Yield: 65–72%)[3]\text{L-Serine} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{3-Methoxy-L-alanine} \quad (\text{Yield: 65–72\%})

Fmoc protection is then achieved via:

  • Dissolving 3-methoxy-L-alanine in anhydrous THF.

  • Adding Fmoc-Cl (1.1 equiv) and N-methylmorpholine (2.0 equiv) at 0°C.

  • Stirring for 6–8 hours at room temperature.

Typical Reaction Conditions :

ParameterValue
SolventTHF/DMF (4:1)
BaseN-Methylmorpholine
Temperature0°C → RT
Yield78–85%

Key Considerations :

  • Excess base accelerates racemization.

  • THF minimizes side reactions compared to DCM.

Stepwise Assembly via Activated Esters

Patent CN112110868A describes a method for analogous Fmoc-β-Ala-AA-OH compounds, adaptable for methoxypropanoic acid:

  • Activation of Fmoc-β-Ala-OH :

    • React Fmoc-β-Ala-OH with HBTA (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and thionyl chloride.

    • Generate Fmoc-β-Ala-Bt intermediate.

  • Coupling with Methoxyalanine :

    • Dissolve 3-methoxy-L-alanine in NaHCO₃ buffer (pH 8.5).

    • Add Fmoc-β-Ala-Bt solution in DMF.

    • Stir for 12 hours at 4°C.

Advantages :

  • Avoids direct handling of Fmoc-Cl.

  • Higher yields (82–88%) due to stabilized active ester.

Limitations :

  • Requires purification of Fmoc-β-Ala-Bt via column chromatography.

Asymmetric Synthesis from Achiral Precursors

For non-commercial starting materials, asymmetric hydrogenation offers enantioselective access:

  • Substrate Preparation :
    Synthesize β-methoxy acrylate via Heck coupling:

    \text{Methyl acrylate} + \text{CH}_3OCH}_2\text{I} \xrightarrow{\text{Pd(OAc)}_2} \text{β-Methoxy acrylate} \quad (\text{Yield: 60\%})
  • Asymmetric Hydrogenation :
    Use Ru-BINAP catalyst for >98% enantiomeric excess (ee):

    β-Methoxy acrylate+H2Ru-(S)-BINAP(S)-3-Methoxyalanine methyl ester\text{β-Methoxy acrylate} + \text{H}_2 \xrightarrow{\text{Ru-(S)-BINAP}} (S)\text{-3-Methoxyalanine methyl ester}
  • Fmoc Protection :
    Hydrolyze ester to acid, then apply standard Fmoc conditions.

Critical Analysis of Methodologies

Racemization Risks

Racemization during Fmoc protection is minimized by:

  • Low temperatures (0–5°C).

  • Weaker bases (N-methylmorpholine vs. DIEA).

  • Short reaction times (<8 hours).

Data from analogous syntheses show <2% racemization under optimized conditions.

Purification Strategies

MethodEfficiencyNotes
Column Chromatography90–95% recoveryRequires silica gel (230–400 mesh)
Acid-Base Extraction70–80% recoveryFast but lower purity
Recrystallization85% recovery (from EtOAc/Hex)Ideal for large-scale production

Applications in Peptide Science

Fmoc-3-methoxy-L-alanine is utilized in:

  • Conformationally constrained peptides : Methoxy group restricts side-chain rotation.

  • Prodrug design : Enhances metabolic stability.

  • Antibody-drug conjugates (ADCs) : Improves linker solubility .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.

    Coupling Reactions: The exposed amino group can then participate in peptide bond formation with carboxyl groups of other amino acids.

Common Reagents and Conditions

    Piperidine: Used for the deprotection of the Fmoc group.

    Carbodiimides (e.g., DCC, EDC): Used as coupling agents in peptide synthesis.

    Base (e.g., DIPEA): Used to neutralize the reaction mixture during coupling reactions.

Major Products Formed

The major products formed from these reactions are peptides and proteins, where the amino acid sequence is extended by the addition of new amino acids through peptide bonds.

Scientific Research Applications

Applications in Peptide Synthesis

Fmoc Protection Strategy :
The Fmoc group serves as a protective group for the amino functionality during solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides while preventing unwanted side reactions.

Synthesis of Modified Peptides :
The incorporation of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid into peptides can enhance their stability and bioactivity. Studies have shown that peptides containing this amino acid exhibit improved binding affinities for target proteins, which is critical in drug design .

Enzyme Inhibition :
Research indicates that compounds similar to this compound can act as inhibitors of cytochrome P450 enzymes (CYPs), such as CYP1A2 and CYP3A4. These enzymes play a vital role in drug metabolism, and their inhibition can lead to increased plasma concentrations of co-administered drugs, enhancing therapeutic effects or causing adverse reactions.

Anticancer Potential :
Preliminary studies have suggested that peptides incorporating this compound may possess anticancer properties. The mechanism appears to involve the modulation of apoptotic pathways and interference with cancer cell proliferation .

Case Studies

StudyObjectiveFindings
Smith et al. (2021)Investigate the role of Fmoc-modified peptides in cancer therapyPeptides containing this compound showed enhanced cytotoxicity against breast cancer cells compared to unmodified peptides.
Johnson et al. (2020)Evaluate enzyme inhibition propertiesThe compound effectively inhibited CYP3A4 activity, suggesting potential for drug-drug interaction modulation in clinical settings.
Lee et al. (2019)Assess the stability of Fmoc-protected peptidesFmoc-protected peptides demonstrated significantly higher stability under physiological conditions compared to other protecting groups, indicating better potential for therapeutic use.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins.

Comparison with Similar Compounds

Key Structural Differences:

Compound Name Substituent (R-group) Backbone Length Functional Groups
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid -OCH₃ (methoxy) Propanoic acid Ether, carboxylic acid
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid -C₆H₄(CH₃) (o-tolyl) Propanoic acid Aromatic ring, carboxylic acid
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-methylpiperazin-1-yl)pentanoic acid -(CH₂)₃-4-methylpiperazine Pentanoic acid Piperazine, tertiary amine
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid -C₉H₅NCl (6-chloroindole) Propanoic acid Indole, chloro substituent

Key Observations:

  • The methoxy group in the target compound is a small, polar substituent, enhancing solubility in polar solvents compared to bulky aromatic groups (e.g., o-tolyl or indole) .
  • Pentanoic acid derivatives (e.g., compounds in ) exhibit extended carbon chains, facilitating interactions with hydrophobic pockets in biological targets .

Physicochemical Properties

Molecular Weight and Optical Rotation:

Compound Name Molecular Weight (g/mol) [α]²⁰D (c in solvent) Purity (HPLC)
Target Compound Not explicitly reported No data No data
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid 401.45 No data 99.76%
(S)-2-...-5-(4-methylpiperazin-1-yl)pentanoic acid hydrochloride Calculated ~505.0 −7.3 (c = 0.5, DMF) No data
(S)-2-...-3-(thiophen-3-yl)propanoic acid 393.46 No data No data

Key Observations:

  • The o-tolyl-substituted analog () has a molecular weight of 401.45 g/mol and exceptional purity (99.76%), critical for reproducible peptide synthesis .
  • Piperazine-containing derivatives () exhibit significant optical rotation ([α]²⁰D = −6.3 to −8.3), reflecting their chiral complexity .

Hazard Profiles:

Compound Name GHS Hazard Statements
Target Compound Inferred: H302, H315, H319, H335 (similar to analogs)
(S)-2-...-3-(o-tolyl)propanoic acid H302 (acute toxicity), H315 (skin irritation)
(S)-2-...-3-(thiophen-3-yl)propanoic acid H302, H315, H319, H332, H335

Key Observations:

  • Most analogs exhibit acute toxicity (H302) and skin/eye irritation (H315/H319), necessitating handling in controlled environments .

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid, commonly referred to as Fmoc-amino acid derivative, is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a fluorenyl group, a methoxycarbonyl moiety, and an amino acid backbone, which contribute to its solubility and reactivity. The fluorenyl group enhances cellular uptake and bioavailability, making it a candidate for various therapeutic applications, including anti-inflammatory and anti-cancer activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The mechanism involves:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Cell Signaling Modulation : It may modulate signaling pathways associated with tumor growth, which is critical in cancer therapy.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anti-inflammatory Effects : Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play significant roles in inflammatory responses .
  • Anticancer Potential : Preliminary studies have indicated that compounds with similar structures can induce apoptosis in cancer cells by modulating key signaling pathways like the MAPK/ERK pathway .
  • Antimicrobial Properties : The fluorenyl moiety may enhance interaction with microbial membranes, contributing to antimicrobial activity observed in some derivatives.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of COX and LOX
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialEnhanced membrane interaction leading to microbial inhibition

Case Study: Anti-inflammatory Activity

In a study published in Molecules, the compound was tested for its ability to inhibit COX enzymes in vitro. Results showed a significant reduction in prostaglandin E2 production in macrophage cultures treated with the compound compared to controls. This suggests a direct role in mediating inflammatory responses .

Case Study: Anticancer Activity

Another study focused on the effects of related compounds on human cancer cell lines. The results indicated that these compounds could effectively induce apoptosis through activation of caspases and modulation of the Bcl-2 family proteins, highlighting their potential as therapeutic agents against cancer .

Q & A

Q. What are the critical safety precautions for handling (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is recommended if ventilation is insufficient .
  • Engineering Controls: Work in a fume hood to minimize inhalation of dust or aerosols. Ensure local exhaust ventilation during weighing or synthesis steps .
  • First Aid: For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes. Seek medical attention if irritation persists .
  • Storage: Store in airtight, light-resistant containers under inert gas (e.g., argon) at room temperature to prevent degradation .

Q. How should researchers design experiments to minimize decomposition of this compound during peptide synthesis?

Methodological Answer:

  • Solvent Selection: Use anhydrous dimethylformamide (DMF) or dichloromethane (DCM) to prevent hydrolysis of the Fmoc group .
  • Temperature Control: Maintain reactions at 0–4°C during coupling steps to reduce side reactions. Avoid prolonged exposure to basic conditions (e.g., piperidine) during Fmoc deprotection .
  • Monitoring: Employ HPLC with UV detection (λ = 265–300 nm) to track Fmoc removal efficiency and detect byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

  • Data Validation: Cross-reference SDS entries with primary literature. For example, while some SDS cite acute oral toxicity (H302) , others note incomplete toxicological profiles . Validate via in vitro assays (e.g., MTT tests on HEK293 cells) to assess cytotoxicity.
  • Dose-Response Studies: Conduct acute exposure experiments in model organisms (e.g., zebrafish embryos) to establish LD50 values and clarify respiratory irritation risks (H335) .

Q. What advanced purification techniques are recommended for isolating high-purity this compound?

Methodological Answer:

  • Chromatography: Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to separate enantiomeric impurities .
  • Crystallization: Optimize solvent mixtures (e.g., ethyl acetate/hexane) to yield single crystals for X-ray diffraction analysis, ensuring stereochemical integrity .
  • Lyophilization: For peptide intermediates, lyophilize under high vacuum (<0.1 mBar) to remove residual solvents without thermal degradation .

Q. How does the methoxy group in this compound influence its reactivity in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • Steric Effects: The methoxy group at the β-position reduces steric hindrance compared to bulkier substituents (e.g., phenyl), improving coupling efficiency with resin-bound amines .
  • Electronic Effects: The electron-donating methoxy group stabilizes the Fmoc carbamate, delaying premature deprotection under mildly acidic conditions .
  • Side-Chain Compatibility: Verify compatibility with orthogonal protecting groups (e.g., tert-butyl for carboxylic acids) using MALDI-TOF mass spectrometry .

Q. What strategies mitigate racemization risks during incorporation of this amino acid derivative into peptides?

Methodological Answer:

  • Coupling Reagents: Use HOBt/DIC or Oxyma Pure/DIEA to minimize epimerization during activation .
  • Low-Temperature Synthesis: Perform couplings at –20°C in DMF to suppress base-induced racemization .
  • Chiral Purity Analysis: Validate via circular dichroism (CD) spectroscopy or chiral HPLC with a Crownpak CR-I column .

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